Sonepiprazole Mesylate

Dopamine D4 Receptor Radioligand Binding Selectivity Profile

Sonepiprazole mesylate (PNU-101387G) is a phenylpiperazine-class compound that functions as a highly selective dopamine D4 receptor antagonist. It exhibits high-affinity binding to both rat and human D4 receptors, with dissociation constants (Ki) of 3.6 nM and 10.1 nM, respectively, while demonstrating negligible affinity (Ki > 2000 nM) for other monoaminergic receptors including D1, D2, D3, serotonin, and adrenergic subtypes.

Molecular Formula C22H31N3O6S2
Molecular Weight 497.6 g/mol
CAS No. 170858-34-1
Cat. No. B1681055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonepiprazole Mesylate
CAS170858-34-1
Synonyms4-(4-(2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-piperazinyl)benzenesulfonamide monomethanesulfonate
4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide
isoChr-EtPip-PhSO2NH2
PNU-101387G
sonepiprazole
U 101387
U-101387
Molecular FormulaC22H31N3O6S2
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C21H27N3O3S.CH4O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;1-5(2,3)4/h1-8,21H,9-16H2,(H2,22,25,26);1H3,(H,2,3,4)/t21-;/m0./s1
InChIKeyGFNAQGUENCOUHQ-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sonepiprazole Mesylate (CAS 170858-34-1) | Selective Dopamine D4 Receptor Antagonist for Neuroscience Research


Sonepiprazole mesylate (PNU-101387G) is a phenylpiperazine-class compound that functions as a highly selective dopamine D4 receptor antagonist. It exhibits high-affinity binding to both rat and human D4 receptors, with dissociation constants (Ki) of 3.6 nM and 10.1 nM, respectively, while demonstrating negligible affinity (Ki > 2000 nM) for other monoaminergic receptors including D1, D2, D3, serotonin, and adrenergic subtypes [1]. The compound is a neutral antagonist at the D4 receptor, devoid of intrinsic agonist activity [2]. Sonepiprazole advanced to Phase 2 clinical evaluation for schizophrenia but failed to demonstrate efficacy versus placebo, contrasting with the active comparator olanzapine [3].

Why Sonepiprazole Mesylate Cannot Be Substituted with Other Dopamine D4 Antagonists


Substitution of sonepiprazole mesylate with alternative D4 receptor antagonists is scientifically unjustified due to substantial inter-compound variability in receptor selectivity profiles, functional activity (neutral antagonism versus inverse agonism), and demonstrated in vivo behavioral and clinical outcomes. For instance, while L-745,870 exhibits subnanomolar D4 affinity (Ki = 0.43 nM) and >2000-fold selectivity over D2/D3 receptors [1], sonepiprazole demonstrates a distinct selectivity window (>200-fold over D2) with unique neutral antagonist pharmacology [2]. More critically, clinical translation differs markedly: sonepiprazole failed to show antipsychotic efficacy in a 467-patient Phase 2 trial (no significant difference from placebo on PANSS total score) [3], whereas structurally distinct D4-preferring agents like clozapine retain established clinical utility. Procurement decisions based solely on nominal 'D4 antagonist' classification, without accounting for these quantifiable pharmacological and translational divergences, risk experimental irreproducibility and invalid cross-study comparisons.

Sonepiprazole Mesylate: Quantitative Comparative Evidence Against Key Analogs


D4 Receptor Binding Affinity and Selectivity: Sonepiprazole Versus L-745,870

Sonepiprazole mesylate binds the human dopamine D4.2 receptor with a Ki of 10.1 nM, representing a >500-fold selectivity window over the rat D2 receptor (Ki = 5147 nM) [1]. In contrast, the comparator D4 antagonist L-745,870 demonstrates substantially higher D4 affinity (Ki = 0.43 nM) and a >2200-fold selectivity window over D2 (Ki = 960 nM) [2]. The 23.5-fold difference in absolute D4 binding potency between these two agents has direct implications for experimental dosing and receptor occupancy modeling.

Dopamine D4 Receptor Radioligand Binding Selectivity Profile

In Vivo Behavioral Selectivity: Sonepiprazole Spares D2-Mediated Effects Unlike Haloperidol

In rodent behavioral assays, sonepiprazole (10-30 mg/kg, subcutaneous) does not block amphetamine-induced hyperlocomotion, nor does it antagonize apomorphine-induced stereotypy, effects that are robustly blocked by the D2 antagonist haloperidol at 0.1 mg/kg [1]. Furthermore, sonepiprazole does not alter spontaneous locomotor activity when administered alone, contrasting with the sedative effects of D2-preferring antipsychotics [1]. This functional divergence is consistent with sonepiprazole's >500-fold binding selectivity for D4 over D2 receptors.

Behavioral Pharmacology D2 Receptor Extrapyramidal Symptoms

Clinical Antipsychotic Efficacy: Sonepiprazole Negative Trial Versus Olanzapine Positive Control

In a 6-week, multicenter, randomized, double-blind, placebo- and olanzapine-controlled trial enrolling 467 hospitalized schizophrenia patients (baseline PANSS total score ≥60), sonepiprazole at doses of 1.5, 10, or 60 mg/day produced no statistically significant improvement versus placebo on the primary endpoint (mean change in PANSS total score) or any secondary endpoint [1]. In contrast, the active comparator olanzapine (15 mg/day) demonstrated significant efficacy over placebo on all primary and secondary efficacy measures except the Calgary Depression Scale [1].

Schizophrenia Clinical Trial PANSS Antipsychotic

Human Carbonic Anhydrase Inhibition: A Secondary Pharmacological Activity Absent in L-745,870

Sonepiprazole exhibits significant inhibitory activity against multiple human carbonic anhydrase (hCA) isoforms, with Ki values ranging from 0.47 to 8.2 μM across hCA I, II, VA, VB, VI, VII, IX, XII, XIII, and XIV, while showing no inhibition of hCA III and hCA IV [1]. The structurally distinct D4 antagonist L-745,870 has not been reported to possess carbonic anhydrase inhibitory activity, representing a qualitative difference in polypharmacology between these D4-targeting probes.

Carbonic Anhydrase Off-Target Activity Dual Pharmacology

Species-Dependent D4 Affinity: Sonepiprazole Rat Versus Human Ki Values

Sonepiprazole exhibits a 2.8-fold higher affinity for the rat D4 dopamine receptor (Ki = 3.6 nM) compared to the human D4.2 receptor (Ki = 10.1 nM) [1]. For comparison, the D4 antagonist L-745,870 demonstrates a Ki of 0.43 nM at human D4 receptors, with the rat D4 affinity reported in the same range (Ki = 0.51 nM for the trihydrochloride salt) [2], indicating minimal species divergence for that chemotype.

Species Selectivity D4 Receptor Preclinical Translation

Sonepiprazole Mesylate: Optimal Research Applications Based on Quantitative Evidence


Pharmacological Dissection of D4 Versus D2 Receptor Function In Vivo

Sonepiprazole is ideally suited for studies requiring selective blockade of D4 receptors without concomitant D2 receptor antagonism. As demonstrated by Merchant et al. (1996) [4], sonepiprazole at 10-30 mg/kg does not alter amphetamine-induced hyperlocomotion or apomorphine-induced stereotypy in rats, confirming functional D2-sparing in vivo. This contrasts sharply with haloperidol, which blocks both behaviors at 0.1 mg/kg. Researchers investigating D4-specific roles in cognition, reward processing, or prefrontal cortical function should select sonepiprazole over D2/D4 mixed antagonists.

Control Compound for D4 Antagonist Clinical Hypothesis Testing

The definitive negative Phase 2 trial of sonepiprazole in schizophrenia (Corrigan et al., 2004) [4] establishes it as an essential control for studies evaluating novel D4-targeting therapeutics. Any new D4 antagonist claiming antipsychotic potential must demonstrate superiority over sonepiprazole's null efficacy profile, which was rigorously characterized against both placebo and the active comparator olanzapine in a 467-patient trial with standardized PANSS outcomes. Procurement for translational psychiatry programs should consider sonepiprazole as a benchmark negative control rather than a therapeutic lead candidate.

Dual-Target Pharmacology Studies: D4 Receptor and Carbonic Anhydrase

The recent discovery that sonepiprazole inhibits multiple human carbonic anhydrase isoforms (Ki = 0.47-8.2 μM) [4] opens specific research applications in tumor biology, glaucoma, and cerebral edema models where both D4 dopaminergic and CA-mediated pH regulatory pathways intersect. Researchers should note that L-745,870 lacks reported CA inhibitory activity, making sonepiprazole the preferred probe for interrogating this particular polypharmacology. Careful dose-ranging studies are required to dissect D4-mediated from CA-mediated in vivo effects.

Stress-Induced Cognitive Deficit Reversal Studies

Sonepiprazole has demonstrated efficacy in reversing stress-induced cognitive deficits in a rhesus monkey pharmacological stress model [4]. This application leverages sonepiprazole's selective D4 antagonism without the confounding sedative or motor effects of D2 antagonists. Unlike antipsychotic efficacy (where sonepiprazole failed), cognitive endpoints in stress paradigms may represent a viable research direction. Procurement for cognitive neuroscience programs should consider this specific behavioral pharmacology evidence when selecting between D4 antagonist tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonepiprazole Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.